molecular formula C7H9BrN2O B1378459 3-Amino-5-bromo-1-ethyl-1,4-dihydropyridin-4-one CAS No. 1423025-17-5

3-Amino-5-bromo-1-ethyl-1,4-dihydropyridin-4-one

Cat. No. B1378459
CAS RN: 1423025-17-5
M. Wt: 217.06 g/mol
InChI Key: IVQPJXIZBXFPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-5-bromo-1-ethyl-1,4-dihydropyridin-4-one” is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 . It is also known as ABE-DHP.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-5-bromo-1-ethyl-1,4-dihydropyridin-4-one” are not fully detailed in the search results. The compound has a molecular weight of 217.06 . More specific properties like boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Synthesis and Structural Analysis

The compound serves as a crucial intermediate in synthetic chemistry. For instance, Cardillo et al. (2004) describe a practical synthesis method for dihydropyridin-2-ones, which involves β,γ-unsaturated α-bromo-ketenes and imines. This process enables the creation of 3-amino-substituted dihydropyridin-2-ones, indicating the compound's significance in synthesizing complex molecular structures (Cardillo et al., 2004).

Mohamed et al. (2015) highlighted the compound's role in crystallography, discussing the crystal structure of a related compound and its potential applications in understanding molecular interactions and conformations (Mohamed et al., 2015).

Chemical Reactions and Intermediates

Talma et al. (1985) explored the compound's applications in chemical reactions, particularly its role in enantioselective reductions, where various bridged macrocyclic dihydropyridines were synthesized. This research underscores the compound's potential in developing stereoselective synthetic methods and its role in creating complex, chirally pure molecules (Talma et al., 1985).

Photophysical Studies and Potential Applications

The compound's derivatives have also been studied for their photophysical properties. Al-Awadi et al. (2012) conducted a study on dihydropyridines with different substituents, revealing their interesting photoluminescence behavior. This suggests potential applications in photoinduced intramolecular electron-transfer systems, highlighting the compound's utility in developing materials with specific optical properties (Al-Awadi et al., 2012).

Mechanism of Action

The mechanism of action of “3-Amino-5-bromo-1-ethyl-1,4-dihydropyridin-4-one” is not specified in the search results. This compound might be used in various research applications, but further details would require specific studies or literature.

Safety and Hazards

Safety precautions for handling “3-Amino-5-bromo-1-ethyl-1,4-dihydropyridin-4-one” include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It’s also recommended to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

3-amino-5-bromo-1-ethylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-2-10-3-5(8)7(11)6(9)4-10/h3-4H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQPJXIZBXFPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267572
Record name 4(1H)-Pyridinone, 3-amino-5-bromo-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1423025-17-5
Record name 4(1H)-Pyridinone, 3-amino-5-bromo-1-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423025-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(1H)-Pyridinone, 3-amino-5-bromo-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-bromo-1-ethyl-1,4-dihydropyridin-4-one
Reactant of Route 2
Reactant of Route 2
3-Amino-5-bromo-1-ethyl-1,4-dihydropyridin-4-one
Reactant of Route 3
Reactant of Route 3
3-Amino-5-bromo-1-ethyl-1,4-dihydropyridin-4-one
Reactant of Route 4
3-Amino-5-bromo-1-ethyl-1,4-dihydropyridin-4-one
Reactant of Route 5
Reactant of Route 5
3-Amino-5-bromo-1-ethyl-1,4-dihydropyridin-4-one
Reactant of Route 6
Reactant of Route 6
3-Amino-5-bromo-1-ethyl-1,4-dihydropyridin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.